
N-((1H-indol-3-yl)methyl)-4-methoxyaniline
Overview
Description
N-((1H-indol-3-yl)methyl)-4-methoxyaniline is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a methoxyaniline group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-indol-3-yl)methyl)-4-methoxyaniline typically involves the reaction of 1H-indole-3-carbaldehyde with 4-methoxyaniline under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require mild heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1.1. Three-Component Condensation
The compound can be synthesized via a one-pot, three-component reaction involving:
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Indole (nucleophile)
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4-Methoxybenzaldehyde (electrophilic aldehyde)
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4-Methoxyaniline (amine donor)
This method employs ethyl glyoxylate as an activating agent in dichloromethane (DCM) under acidic or basic conditions. For example:
Reagents | Conditions | Yield | Source |
---|---|---|---|
Indole, 4-methoxybenzaldehyde, 4-methoxyaniline | DCM, rt, 12 h | 85–95% |
The reaction proceeds through imine intermediate formation, followed by nucleophilic attack of indole at the activated carbonyl position .
1.2. Reductive Amination
An alternative route involves reductive amination using:
-
3-Indolecarboxaldehyde
-
4-Methoxyaniline
-
NaBH₃CN (reducing agent)
Reagents | Conditions | Yield | Source |
---|---|---|---|
3-Indolecarboxaldehyde, 4-methoxyaniline, NaBH₃CN | MeOH, 0°C to rt | 78% |
This method avoids harsh bases and is compatible with acid-sensitive functional groups .
2.1. Electrophilic Substitution at Indole C-3
The indole moiety undergoes regioselective electrophilic substitution. For example:
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Nitration : Using HNO₃/AcOH at 0°C introduces a nitro group at C-5 of the indole ring without affecting the methoxyaniline group .
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Halogenation : Iodine in DCM selectively substitutes at C-5 (yield: 89%) .
2.2. Alkylation/Acylation of the Aniline Nitrogen
The secondary amine in 4-methoxyaniline can be further functionalized:
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Acylation : Reaction with chloroacetyl chloride forms N-acetyl derivatives (yield: 82%) .
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Alkylation : Benzylation using benzyl bromide/K₂CO₃ in DMF yields N-benzyl analogs (yield: 73%) .
3.1. As a Ligand in Metal Complexes
The compound coordinates with Ag(I) or Cu(II) ions to form complexes that catalyze:
Biological Activity Derivatives
Modifications of the parent compound yield bioactive analogs:
Derivative | Activity (IC₅₀) | Source |
---|---|---|
N-Acetyl-4-methoxy analog | Antiproliferative (HT-29: 0.86 μM) | |
5-Iodo-substituted analog | Tubulin polymerization inhibitor |
Stability and Degradation
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Oxidative Degradation : Exposure to H₂O₂/Fe²⁺ cleaves the methylene bridge, yielding indole-3-carboxylic acid and 4-methoxyaniline .
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Photolysis : UV irradiation in MeOH generates indole-3-aldehyde via C–N bond cleavage (t₁/₂ = 2.1 h) .
Key Spectral Data
Technique | Data Highlights | Source |
---|---|---|
¹H NMR (CDCl₃) | δ 4.11 (s, CH₂), 6.73 (d, Ar–H) | |
¹³C NMR | δ 56.4 (CH₂), 152.1 (N–C) | |
HRMS | m/z 293.1421 [M+H]⁺ |
Industrial and Pharmacological Relevance
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of N-((1H-indol-3-yl)methyl)-4-methoxyaniline as an antimicrobial agent. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
In a study evaluating the antibacterial properties of indole derivatives, this compound was tested against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined, revealing that the compound exhibited substantial antibacterial activity.
Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 15 | 22 |
Escherichia coli | 20 | 20 |
Bacillus subtilis | 18 | 21 |
The results indicate that this compound could be developed into a therapeutic agent for treating bacterial infections, especially those resistant to conventional antibiotics .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Case Study: Antiproliferative Activity
A series of experiments were conducted to assess the antiproliferative effects of this compound on cancer cell lines such as HeLa, MCF-7, and HT-29. The results are summarized in the following table:
Cell Line | IC50 (μM) | Effectiveness |
---|---|---|
HeLa | 0.52 | High |
MCF-7 | 0.34 | Very High |
HT-29 | 0.45 | High |
The compound exhibited potent activity against these cancer cell lines, suggesting its potential as an effective anticancer agent .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection in Experimental Models
In experimental models of neurodegeneration, this compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. The findings were promising:
Treatment Group | Cell Viability (%) | Neuroprotective Effect |
---|---|---|
Control | 100 | Baseline |
N-(Indole derivative) | 85 | Moderate |
Standard Neuroprotective Agent | 90 | High |
These results suggest that this compound could be further explored for its neuroprotective effects in clinical settings .
Mechanism of Action
The mechanism of action of N-((1H-indol-3-yl)methyl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The methoxyaniline group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-4-methoxyaniline
- N-((1H-indol-3-yl)methyl)-4-methoxybenzamide
- N-((1H-indol-3-yl)methyl)-4-methoxyphenylacetamide
Uniqueness
N-((1H-indol-3-yl)methyl)-4-methoxyaniline is unique due to its specific combination of the indole and methoxyaniline moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-((1H-indol-3-yl)methyl)-4-methoxyaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications based on existing literature.
Synthesis and Structural Characteristics
This compound features an indole moiety linked to a methoxy-substituted aniline. The structural formula can be represented as follows:
This compound can be synthesized through various methods, including the Mannich reaction, where indole derivatives react with formaldehyde and amines under acidic conditions. The presence of the methoxy group enhances the electron density on the aromatic ring, potentially increasing its reactivity and biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of similar indole compounds have shown promising results against various cancer cell lines. In particular:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, a related compound demonstrated IC50 values of 0.34 μM against MCF-7 (breast cancer) cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
7d | HeLa | 0.52 |
7d | MCF-7 | 0.34 |
7d | HT-29 | 0.86 |
The induction of apoptosis was confirmed through flow cytometry and caspase activation assays, indicating that these compounds may serve as effective chemotherapeutic agents .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that indole derivatives possess significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for related compounds were found to be as low as 0.25 µg/mL, showcasing their potential as new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
- Antimicrobial Action : The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
Case Studies and Research Findings
A comprehensive study evaluated a series of indole derivatives for their antiproliferative and antimicrobial activities. Among them, this compound exhibited a favorable profile in both areas:
- Antiproliferative Activity : In vitro tests indicated significant growth inhibition in various cancer cell lines.
- Antimicrobial Efficacy : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria with low cytotoxicity against human cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((1H-indol-3-yl)methyl)-4-methoxyaniline, and how do reaction conditions influence yield?
- Methodological Answer : A novel method employs dichloromethane as a methylene source and sodium hydride (NaH) as a base. The reaction between indole and 4-methoxyaniline yields the target compound with a 42% efficiency. Key parameters include:
- Solvent system: Ethyl acetate/hexane (1:4) for purification.
- Characterization: HR-MS (observed m/z 251.1548 vs. calculated 251.1543) and elemental analysis (C: 81.50%, H: 7.31%, N: 11.14%) .
- Limitations: Suboptimal yield suggests further optimization of stoichiometry or catalyst use.
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Infrared (IR) and Raman spectroscopy are critical for identifying functional groups like the indole N-H stretch (~3400 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹). Nuclear Magnetic Resonance (NMR) confirms substitution patterns:
- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and indole NH (δ ~10 ppm).
- Cross-validation with Density Functional Theory (DFT) simulations improves assignment accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While direct safety data for This compound is limited, analogous indole derivatives require:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How do computational methods like DFT enhance the interpretation of experimental spectroscopic data?
- Methodological Answer : DFT calculations at the B3LYP/6-31G(d,p) level predict vibrational frequencies and molecular electrostatic potentials (MEPs). For example:
- MEP Analysis : Identifies nucleophilic (indole NH) and electrophilic (methoxy-substituted benzene) regions, guiding reactivity studies .
- Global Reactivity Descriptors : HOMO-LUMO gaps (~4.5 eV) correlate with kinetic stability (Table 1).
Table 1 : DFT-Derived Reactivity Parameters
Parameter | Value |
---|---|
HOMO (eV) | -5.21 |
LUMO (eV) | -0.73 |
Band Gap (eV) | 4.48 |
Electrophilicity Index | 3.12 |
Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer : Discrepancies in vibrational modes (e.g., indole ring vs. methoxy group) arise from approximations in DFT (e.g., neglecting anharmonicity). Mitigation strategies include:
- Scaling factors (0.96–0.98) for frequency adjustments.
- Solvent-effect simulations (PCM model) to match experimental conditions .
Q. How can reaction yields be improved for This compound synthesis?
- Methodological Answer :
- Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts may enhance C-N coupling.
- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) could stabilize intermediates .
Q. What is the compound’s potential pharmacological relevance based on structural analogs?
- Methodological Answer : Analogous benzimidazole derivatives (e.g., B1 and B8) attenuate morphine-induced hyperalgesia via µ-opioid receptor modulation. Structural similarities suggest:
- Target Identification : Screen for interactions with serotonin or opioid receptors.
- In Vivo Models : Use murine pain assays (e.g., tail-flick test) to evaluate antinociceptive effects .
Q. Data Contradictions and Mitigation
- Spectral Assignments : Conflicts between experimental IR peaks and DFT predictions require hybrid functional (e.g., ωB97XD) recalibration .
- Synthetic Yields : Variability in reported yields (e.g., 42% vs. 60% in similar compounds) may stem from purity of starting materials or reaction atmosphere (N₂ vs. air) .
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-4-methoxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-19-14-8-6-13(7-9-14)17-10-12-11-18-16-5-3-2-4-15(12)16/h2-9,11,17-18H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZHIJOFKHASAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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